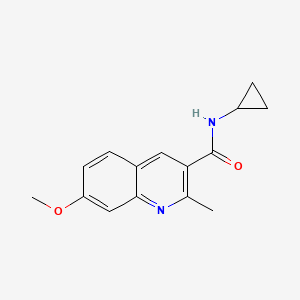![molecular formula C15H21N3O B7461585 N-[2-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7461585.png)
N-[2-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied in recent years. MLN4924 has shown promising results in preclinical studies as a potential anticancer agent.
Mécanisme D'action
N-[2-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide inhibits NAE, which is responsible for activating the small ubiquitin-like modifier (SUMO) protein NEDD8. NEDD8 conjugation to target proteins regulates various cellular processes, including cell cycle progression, DNA damage response, and protein degradation. N-[2-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide disrupts the cullin-RING E3 ubiquitin ligase (CRL) complex, which is involved in the degradation of various proteins, including those involved in cancer cell survival and proliferation. This leads to the accumulation of CRL substrates, resulting in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
N-[2-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, prostate, lung, and leukemia. N-[2-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide also inhibits tumor growth in xenograft models of breast, prostate, and lung cancer. In addition, N-[2-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide has been shown to enhance the efficacy of chemotherapy and radiotherapy in various cancer models. N-[2-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide has also been shown to inhibit angiogenesis, which is important for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-[2-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide is its specificity for NAE, which reduces off-target effects. N-[2-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide has also shown promising results in preclinical studies as a potential anticancer agent. However, one of the limitations of N-[2-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide is its poor solubility, which can affect its bioavailability and efficacy. Moreover, N-[2-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide has shown toxicity in some animal models, which warrants further investigation.
Orientations Futures
Future research on N-[2-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide could focus on improving its solubility and bioavailability to enhance its efficacy. Moreover, the combination of N-[2-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide with other anticancer agents could be explored to enhance its therapeutic potential. Further studies on the mechanism of action of N-[2-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide could also provide insights into its potential applications beyond cancer therapy. Finally, the development of N-[2-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide analogs with improved pharmacokinetic properties could lead to the discovery of novel anticancer agents.
Méthodes De Synthèse
The synthesis of N-[2-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide involves several steps. The starting material is 4-methylpiperazine, which is reacted with 2-bromo-1-(4-nitrophenyl)ethanone to yield 2-(4-methylpiperazin-1-yl)acetophenone. This intermediate is then reacted with cyclopropanecarbonyl chloride to form N-[2-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide. The final product is purified by column chromatography to obtain a white crystalline solid.
Applications De Recherche Scientifique
N-[2-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide has been extensively studied for its potential as an anticancer agent. Preclinical studies have shown that N-[2-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide can inhibit the activity of NEDD8-activating enzyme (NAE), which is involved in the ubiquitin-proteasome pathway. N-[2-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide induces cell cycle arrest and apoptosis in cancer cells, leading to tumor growth inhibition. Moreover, N-[2-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide has been shown to enhance the efficacy of chemotherapy and radiotherapy in various cancer models.
Propriétés
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-17-8-10-18(11-9-17)14-5-3-2-4-13(14)16-15(19)12-6-7-12/h2-5,12H,6-11H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMCEOOWJFKITQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC=C2NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[[3-(2-Methylpiperidin-1-yl)sulfonylbenzoyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7461505.png)
![N-[(2-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B7461507.png)
![(7-Methylimidazo[1,2-a]pyridin-2-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7461509.png)

![2-[benzenesulfonyl(methyl)amino]-N,N-dimethylacetamide](/img/structure/B7461526.png)
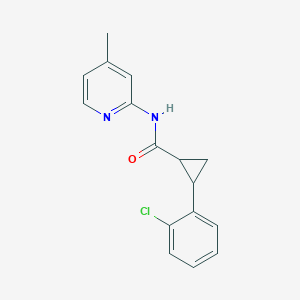
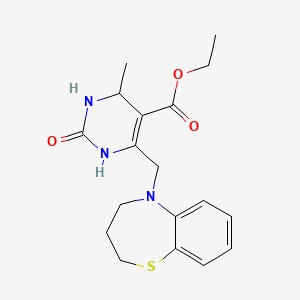
![N-(2,6-dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7461533.png)
![4-(4-Chloro-2-methylphenoxy)-1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]butan-1-one](/img/structure/B7461543.png)
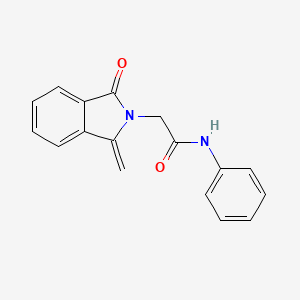
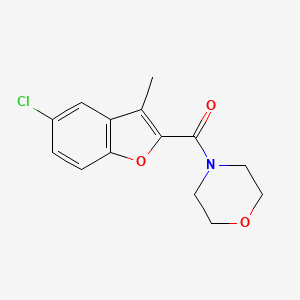
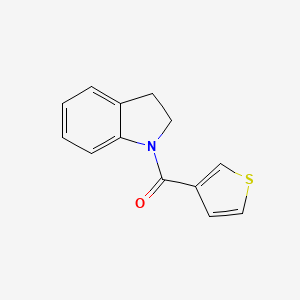
![2-[[2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)acetyl]amino]-1,3-thiazole-5-carboxamide](/img/structure/B7461596.png)
